molecular formula C5H4BrNS2 B1438413 4-Bromothiophene-2-carbothioamide CAS No. 1152604-80-2

4-Bromothiophene-2-carbothioamide

Cat. No. B1438413
M. Wt: 222.1 g/mol
InChI Key: NCTSBNPWZRWXBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Bromothiophene-2-carbothioamide is an organic compound with a molecular weight of 222.13 g/mol . It is a solid, odorless crystalline substance that is used in various fields of research and industry.


Molecular Structure Analysis

The molecular formula of 4-Bromothiophene-2-carbothioamide is C5H4BrNS2 . Unfortunately, the specific structural details or the 3D structure of this compound are not provided in the available resources.


Physical And Chemical Properties Analysis

4-Bromothiophene-2-carbothioamide is a solid, odorless crystalline substance. It has a molecular weight of 222.13 g/mol and a molecular formula of C5H4BrNS2 .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthetic Applications : 4-Bromothiophene-2-carbothioamide serves as an intermediate in the synthesis of biologically active compounds, such as in the rapid synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide, an important intermediate for various compounds like febuxostat (Wang et al., 2016).
  • Photophysical Properties : This compound has been used to prepare fluorescent aryl-substituted thiophene derivatives, showing potential as functional materials for organic light-emitting diodes. Its UV-Vis absorption and photoluminescent spectra were extensively studied, highlighting its relevance in the field of material science (Xu & Yu, 2011).

Material Science Applications

  • Electronic and Photonic Materials : The study of its photophysical properties indicates potential applications in developing new materials for electronic and photonic devices. The synthesis and photophysical characterization of novel 4-Aryl Substituted Thiophene Derivatives, derived from 4-Bromothiophene-2-carbothioamide, underscore its importance in this domain (Xu & Yu, 2011).

Chemical Synthesis and Catalysis

  • Catalytic Applications : The compound plays a role in catalytic and stoichiometric processes, as observed in studies focusing on the synthesis of less accessible bromothiophenes and bromobithiophenes. These processes involve palladium-catalyzed hydrodebromination, demonstrating the compound's significance in chemical synthesis and catalysis (Xie et al., 1998).

Potential Biological Applications

  • Antimicrobial Activity : Although information related to drug use and dosage is excluded, it's worth mentioning that derivatives of 4-Bromothiophene-2-carbothioamide, like 5-bromothiophene based 3,4-dihydropyrimidin-2-(1H)-(thi)ones, have shown promising antibacterial and antifungal activities. This indicates potential applications in the development of new antimicrobial agents (Sharma et al., 2022).

Safety And Hazards

4-Bromothiophene-2-carbothioamide should be handled with care. It is advised to avoid getting it in eyes, on skin, or on clothing. It should be used only under a chemical fume hood. Protective equipment/face protection should be worn while handling it. It should not be breathed in or ingested. If swallowed, immediate medical assistance should be sought .

properties

IUPAC Name

4-bromothiophene-2-carbothioamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrNS2/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCTSBNPWZRWXBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC=C1Br)C(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrNS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromothiophene-2-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Bromothiophene-2-carbothioamide
Reactant of Route 2
Reactant of Route 2
4-Bromothiophene-2-carbothioamide
Reactant of Route 3
4-Bromothiophene-2-carbothioamide
Reactant of Route 4
4-Bromothiophene-2-carbothioamide
Reactant of Route 5
4-Bromothiophene-2-carbothioamide
Reactant of Route 6
4-Bromothiophene-2-carbothioamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.